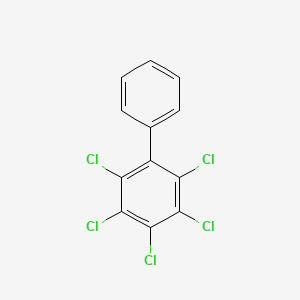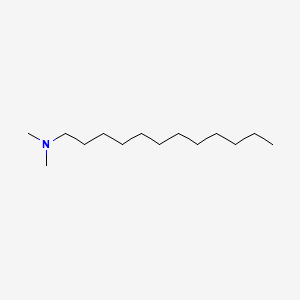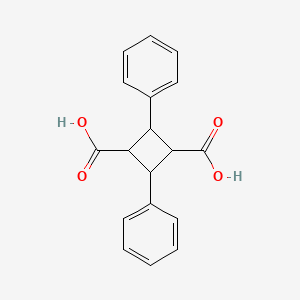![molecular formula C39H39N2NaO8S2 B8270486 sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate CAS No. 35501-76-9](/img/structure/B8270486.png)
sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of cyanine dyes, which are widely used in various scientific and industrial applications due to their strong absorption and fluorescence in the visible and near-infrared regions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt typically involves the condensation of appropriate indole derivatives with sulfonated butyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine dye structure. The process may also involve purification steps such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated systems for mixing, heating, and purification ensures consistency and efficiency in the production process. The final product is usually obtained as a solid, which can be further processed into various forms such as powders or crystals for different applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different photophysical properties.
Substitution: The sulfonated butyl groups can be substituted with other functional groups, altering the compound’s properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, such as fluorescence spectroscopy and microscopy.
Biology: Employed in biological imaging to label and visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and photodynamic therapy.
Industry: Utilized in the development of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The compound exerts its effects primarily through its strong absorption and fluorescence properties. Upon excitation by light, the compound undergoes electronic transitions that result in the emission of fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can be visualized using fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
3,3’-Tetramethyl-1,1’-bis(4-sulfobutyl)indocarbocyanine sodium salt: Another cyanine dye with similar photophysical properties but different structural features.
5,5’-Tetrachloro-1,1’-diethyl-3,3’-bis(4-sulfobutyl)benzimidazolocarbocyanine sodium salt: A related compound with additional chlorine atoms, affecting its absorption and fluorescence characteristics.
Uniqueness
3,3’-Bis(4-sulfobutyl)-5,5’-diphenyl-9-ethyloxacarbocyanine betaine sodium salt is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its strong absorption and fluorescence in the visible and near-infrared regions make it particularly valuable for applications requiring high sensitivity and specificity.
Properties
CAS No. |
35501-76-9 |
|---|---|
Molecular Formula |
C39H39N2NaO8S2 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
sodium;4-[5-phenyl-2-[2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H40N2O8S2.Na/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31;/h3-8,13-20,25-28H,2,9-12,21-24H2,1H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
UTIGXBHIJIRMNK-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate](/img/structure/B8270453.png)







